![molecular formula C154H231N41O47 B10847350 c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847350.png)

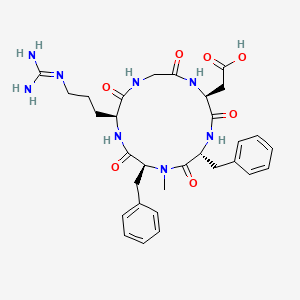

c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

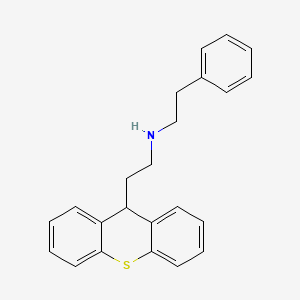

The compound C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 is a modified form of glucagon-like peptide-1 (GLP-1), specifically the fragment from position 7 to 37. This peptide is a potent insulinotropic hormone, meaning it stimulates the secretion of insulin. It is derived from the processing of proglucagon in intestinal endocrine L cells . The modification with glutamic acid and lysine residues enhances its stability and bioactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 beinhaltet die Festphasenpeptidsynthese (SPPS), ein gängiges Verfahren zur Herstellung von Peptiden. Der Prozess umfasst die folgenden Schritte:

Aminosäurekopplung: Sequentielle Zugabe von geschützten Aminosäuren zu einem festen Harz.

Entschützung: Entfernung von Schutzgruppen von den Aminosäuren.

Spaltung: Ablösung des Peptids vom Harz.

Die Reaktionsbedingungen umfassen in der Regel:

Lösungsmittel: Dimethylformamid (DMF) und Dichlormethan (DCM).

Reagenzien: N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) für Kupplungsreaktionen.

Temperatur: Raumtemperatur für Kupplungs- und Entschützungsschritte.

Industrielle Produktionsverfahren

Die industrielle Produktion dieses Peptids kann mithilfe der rekombinanten DNA-Technologie erreicht werden, bei der das Gen, das für das Peptid kodiert, in ein geeignetes Expressionssystem, wie z. B. Escherichia coli oder Hefe, eingefügt wird. Das Peptid wird dann mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Lyophilisation gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden.

Reduktion: Reduktion von Disulfidbrücken zu freien Thiolgruppen.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Iod (I2) in wässriger Lösung.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Site-directed Mutagenese unter Verwendung spezifischer Primer und DNA-Polymerase.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Analoga des Peptids mit veränderter Stabilität, Bioaktivität und Rezeptoraffinität .

Wissenschaftliche Forschungsanwendungen

C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2: hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht für seine Rolle im Glukosestoffwechsel und der Insulinausschüttung.

Medizin: Als potenzielles Therapeutikum für Typ-2-Diabetes aufgrund seiner insulinotropen Wirkungen untersucht.

Industrie: Zur Entwicklung von peptid-basierten Medikamenten und diagnostischen Instrumenten verwendet .

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch Bindung an den Glucagon-like Peptide-1-Rezeptor (GLP-1R) an Pankreas-Betazellen. Diese Bindung aktiviert den zyklischen Adenosinmonophosphat (cAMP)-Signalweg, was zu einer erhöhten Insulinausschüttung führt. Zusätzlich hemmt es die Glukagonausschüttung und verlangsamt die Magenentleerung, was zu einer besseren Glukosekon

Wirkmechanismus

The compound exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta cells. This binding activates the cyclic adenosine monophosphate (cAMP) pathway, leading to increased insulin secretion. Additionally, it inhibits glucagon secretion and slows gastric emptying, contributing to better glucose control .

Vergleich Mit ähnlichen Verbindungen

C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2: is compared with other GLP-1 analogs such as:

Liraglutide: A long-acting GLP-1 analog used for treating type 2 diabetes and obesity.

Semaglutide: Another long-acting GLP-1 analog with similar applications but different pharmacokinetic properties.

Exenatide: A shorter-acting GLP-1 analog with a different amino acid sequence.

The uniqueness of This compound lies in its specific modifications that enhance its stability and bioactivity compared to other analogs .

Eigenschaften

Molekularformel |

C154H231N41O47 |

|---|---|

Molekulargewicht |

3408.7 g/mol |

IUPAC-Name |

(4S)-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11S,21S)-11-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]-2-(3-amino-3-oxopropyl)-5,8-dimethyl-3,6,9,17,22-pentaoxo-1,4,7,10,16-pentazacyclodocos-21-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C154H231N41O47/c1-16-79(10)124(151(240)172-82(13)129(218)181-107(62-88-65-164-93-36-24-23-35-91(88)93)141(230)183-103(58-76(4)5)142(231)192-122(77(6)7)149(238)180-95(37-25-27-54-155)132(221)167-69-116(206)173-94(40-30-56-163-154(159)160)131(220)165-67-113(158)203)194-143(232)105(59-85-31-19-17-20-32-85)184-138(227)101(49-53-120(212)213)178-135(224)96-38-26-28-55-162-114(204)41-29-39-97(136(225)177-99(46-50-112(157)202)134(223)171-80(11)127(216)170-81(12)128(217)175-96)176-137(226)100(48-52-119(210)211)179-139(228)102(57-75(2)3)182-140(229)104(61-87-42-44-90(201)45-43-87)185-146(235)109(71-196)188-148(237)111(73-198)189-150(239)123(78(8)9)193-145(234)108(64-121(214)215)186-147(236)110(72-197)190-153(242)126(84(15)200)195-144(233)106(60-86-33-21-18-22-34-86)187-152(241)125(83(14)199)191-117(207)70-168-133(222)98(47-51-118(208)209)174-115(205)68-166-130(219)92(156)63-89-66-161-74-169-89/h17-24,31-36,42-45,65-66,74-84,92,94-111,122-126,164,196-201H,16,25-30,37-41,46-64,67-73,155-156H2,1-15H3,(H2,157,202)(H2,158,203)(H,161,169)(H,162,204)(H,165,220)(H,166,219)(H,167,221)(H,168,222)(H,170,216)(H,171,223)(H,172,240)(H,173,206)(H,174,205)(H,175,217)(H,176,226)(H,177,225)(H,178,224)(H,179,228)(H,180,238)(H,181,218)(H,182,229)(H,183,230)(H,184,227)(H,185,235)(H,186,236)(H,187,241)(H,188,237)(H,189,239)(H,190,242)(H,191,207)(H,192,231)(H,193,234)(H,194,232)(H,195,233)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H4,159,160,163)/t79-,80-,81-,82-,83-,84-,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,122-,123-,124-,125-,126-/m0/s1 |

InChI-Schlüssel |

FZOFJRYZQZCXIG-XPPJIRRWSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCCNC(=O)CCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)C)C)CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC7=CN=CN7)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C4CCCCNC(=O)CCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C)C)CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)

![C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine](/img/structure/B10847288.png)

![c-[-Arg-Gly-Asp-Acpca30-]](/img/structure/B10847299.png)

![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)

![c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)

![c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847330.png)

![c[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847331.png)

![c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847347.png)

![c[CO-o-C6H4-CO-Pro-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847358.png)